(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid
Overview
Description
(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Various synthetic approaches include:
Radical Reactions: Utilizing transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Multicomponent Reactions: Combining aminopyridines, ketones, and thiols in a one-pot, three-step synthesis.
Condensation Reactions: Forming the imidazo[1,2-a]pyridine core through condensation of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes mentioned above, optimized for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are employed to functionalize the imidazo[1,2-a]pyridine core.
Substitution: Radical reactions and transition metal catalysis facilitate substitution reactions on the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Metal-free oxidants and photocatalysts.
Substitution: Transition metal catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Known for its luminescent and versatile properties.
Imidazo[1,2-a]pyrimidine: Widely used in medicinal chemistry and material science.
Uniqueness
(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
2-(8-cyanoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-5-7-2-1-3-13-6-8(4-9(14)15)12-10(7)13/h1-3,6H,4H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZDYIUAJWVLIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C#N)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724325 | |
Record name | (8-Cyanoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-53-6 | |
Record name | (8-Cyanoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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